![molecular formula C11H11BrN2O2S2 B2973387 1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-75-2](/img/structure/B2973387.png)
1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to the one you mentioned, such as pyrazole derivatives, are known for their diverse pharmacological effects . They have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds often involves catalysis, oxidation, and cycloaddition reactions . For example, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction intermediates have been analyzed using 1H NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the IR spectrum of a similar compound showed peaks at 1672 cm−1 (C = O) and 1598 cm−1 (C = N) .Applications De Recherche Scientifique
Chemical Synthesis
The compound is involved in various synthetic processes. For instance, it is used in the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, demonstrating its role in facilitating specific chemical transformations (Lobana, Sultana, & Butcher, 2011).
Catalysis
The compound has been utilized in CuI catalysis for synthesizing 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines. This highlights its potential application in catalytic processes to yield various benzimidazole derivatives (Lygin & Meijere, 2009).
Material Science and Coordination Chemistry
It is also a key component in the synthesis of multifunctional mononuclear complexes. These complexes, featuring the compound, show distinct magnetic behaviors and photochromic properties, indicating potential applications in materials science and coordination chemistry (Cao, Wei, Li, & Gu, 2015).
Electrochemistry
In electrochemistry, the compound is instrumental in the synthesis of polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions. This emphasizes its role in facilitating complex electrochemical reactions (Khodaei, Alizadeh, & Pakravan, 2008).
Antimicrobial Research
It has applications in antimicrobial research as well. Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
CO2 Capture
In environmental chemistry, derivatives of this compound have been used to develop task-specific ionic liquids for CO2 capture. This demonstrates its relevance in creating new materials for environmental applications (Bates et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOMZPKAPJRDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

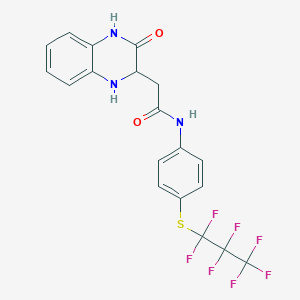
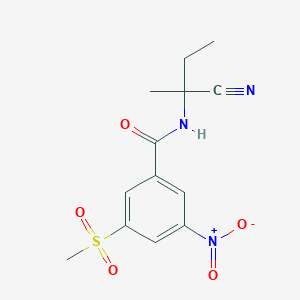
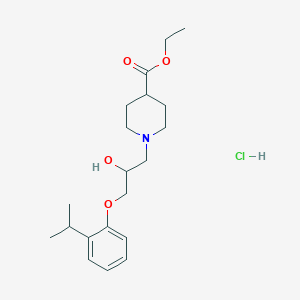
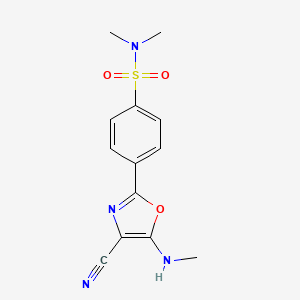
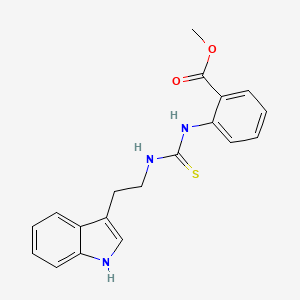
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)
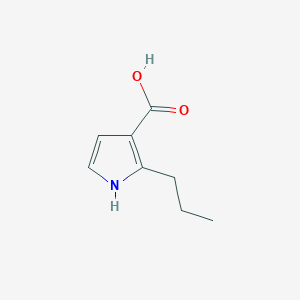
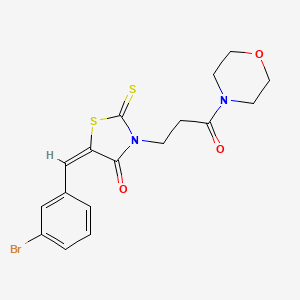
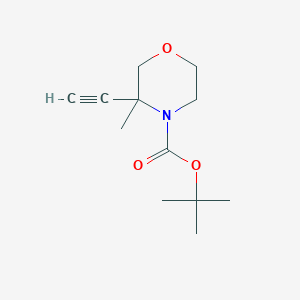
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)